molecular formula C14H13BrO B025847 2-Benzyloxybenzylbromide CAS No. 103633-30-3

2-Benzyloxybenzylbromide

Cat. No. B025847
M. Wt: 277.16 g/mol
InChI Key: YMLAVJJQEPGJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 2-Benzyloxybenzylbromide and related compounds have been synthesized through various chemical reactions. For example, compounds with similar structures have been synthesized by reacting commercial acids with specific amines, yielding high purities and yields, indicating a straightforward synthesis pathway that could be adapted for 2-Benzyloxybenzylbromide (Polo et al., 2019).

Molecular Structure Analysis The molecular structure of compounds closely related to 2-Benzyloxybenzylbromide has been determined through X-ray crystallography, showing detailed geometric parameters that can provide insights into the structural characteristics of 2-Benzyloxybenzylbromide. Theoretical calculations, such as DFT, offer predictions on geometric structures, atomic charges, and molecular electrostatic potentials, which are crucial for understanding the molecular behavior of such compounds (Zeyrek et al., 2015).

Chemical Reactions and Properties Chemical reactions involving the bromobenzyl moiety, as seen in 2-Benzyloxybenzylbromide, include debenzylative cross-coupling, which leads to the formation of diaryl sulfides from aryl benzyl sulfides and aryl bromides. Such reactions proceed with high efficiency and yield, demonstrating the chemical reactivity and potential transformations of the benzyl bromide group (Mao et al., 2014).

Physical Properties Analysis The physical properties of benzyl bromide derivatives, including 2-Benzyloxybenzylbromide, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior under different conditions and for its application in further chemical reactions. For instance, studies on the synthesis and characterization of related compounds provide valuable data on melting points, solubility, and stability, which are indicative of the physical behavior of benzyl bromide derivatives (Bacchi et al., 2004).

Chemical Properties Analysis The chemical properties of 2-Benzyloxybenzylbromide, such as reactivity and stability, can be understood by examining the reactivity patterns of benzyl bromides in various chemical reactions. For example, palladium-catalyzed reactions involving benzyl bromides have been utilized to synthesize a wide range of compounds, indicating the versatility and chemical reactivity of the benzyl bromide functional group (Gabriele et al., 2006).

Scientific Research Applications

Metabolic Pathways and Chemical Synthesis

2-Benzyloxybenzylbromide plays a significant role in the synthesis and metabolic studies of various chemical compounds. Research has explored its utility in the creation of novel psychoactive substances, such as N-Benzylphenethylamines, which are of interest due to their psychedelic properties and their potential use in diagnostics and recreation. For example, studies on 25CN-NBOMe metabolites have investigated the metabolic profile of these substances in rats, human liver microsomes, and C. elegans, identifying major metabolic pathways including O-demethylation, hydroxylation, and conjugation processes (Šuláková et al., 2021).

Organic Chemistry in Water

In another example, research into performing organic chemistry in water has highlighted the potential of high-temperature water to positively affect chemical reactions, such as the synthesis of benzimidazoles, demonstrating comparable or better yields than conventional methods. This environmentally friendly approach emphasizes the versatility of water as a solvent in chemical synthesis, providing insights into sustainable chemistry practices (Dudd et al., 2003).

Electrochemical and Spectrochemical Properties

The synthesis and characterization of benzyl substituted aminoanthraquinone derivatives have also been explored, revealing their redox-active nature and potential as electrochromic materials. The use of copper(I) iodide to accelerate these reactions showcases the importance of catalysts in enhancing the efficiency and yield of chemical syntheses (Sui & Fu, 2009).

Analytical Chemistry Applications

Further, the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs emphasizes the significance of 2-Benzyloxybenzylbromide derivatives in forensic and pharmacological studies. These analyses, covering a variety of analytical methods, provide essential data for the identification and understanding of new psychoactive substances on the market (Zuba & Sekuła, 2013).

properties

IUPAC Name

1-(bromomethyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAVJJQEPGJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363814
Record name 2-BENZYLOXYBENZYLBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxybenzylbromide

CAS RN

103633-30-3
Record name 2-BENZYLOXYBENZYLBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-Bromosuccinimide (1.84 g, 10.36 mmol) in 50 mL of CH2Cl2 was cooled in a wet ice/acetone bath. Dimethyl sulfide (0.91 mL, 12.44 mmol) was added and the reaction stirred for 10 minutes. The product from Step L (1.48 g, 6.91 mmol) in 25 mL of CH2Cl2 was added and the reaction was stirred at 0° C. for 4.5 hours. The reaction was poured into water/ice and separated layers. The organic portion was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the benzyl bromide.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-benzyloxybenzyl alcohol (4.83 g) in diethyl ether (40 ml) was added dropwise, at 0° C., a solution of phosphorus tribromide (6.27 g) in diethyl ether (10 ml). The mixture was warmed to ambient temperature, diluted with diethyl ether (100 ml) and filtered through a pad of silica gel washing with 1 litre of diethyl ether. The combined organic solution was washed with saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml), dried (sodium sulphate), filtered and evaporated to give 2-benzyloxybenzyl bromide (5.88 g) as an oil.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxybenzylbromide
Reactant of Route 2
Reactant of Route 2
2-Benzyloxybenzylbromide
Reactant of Route 3
Reactant of Route 3
2-Benzyloxybenzylbromide
Reactant of Route 4
Reactant of Route 4
2-Benzyloxybenzylbromide
Reactant of Route 5
Reactant of Route 5
2-Benzyloxybenzylbromide
Reactant of Route 6
Reactant of Route 6
2-Benzyloxybenzylbromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.